Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings The compound is further substituted with a phenyl group, a trifluoromethyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening and optimization techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyridine rings, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors by binding to their active sites, inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
- Trifluoromethylpyridine derivatives
Uniqueness
Methyl 6-phenyl-4-(trifluoromethyl)-1H
Biological Activity
Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, focusing on its interactions with various biological targets and its implications in therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine core, characterized by a fused pyrrole and pyridine ring system. The presence of a trifluoromethyl group enhances its lipophilicity and reactivity, potentially facilitating interactions with biological targets. Its molecular formula is C16H11F3N2O2 with a molecular weight of approximately 320.27 g/mol .
Interaction with Biological Targets
Research indicates that the trifluoromethyl substitution may enhance the compound's binding affinity to enzymes and receptors. Preliminary studies suggest that this compound could act as an inhibitor across various pathways:
- FGFR Inhibition : A related study on pyrrolo[2,3-b]pyridine derivatives demonstrated significant inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. For instance, one derivative showed IC50 values of 7 nM , 9 nM , and 25 nM against FGFR1, FGFR2, and FGFR3 respectively . This suggests that this compound may exhibit similar properties.
- Cytotoxic Activity : Other derivatives from the same family have shown cytotoxic effects against various cancer cell lines, indicating potential for therapeutic applications in oncology .
Case Studies and Research Findings
Several studies highlight the biological activities associated with compounds structurally related to this compound:
- Cancer Cell Proliferation : In vitro studies have demonstrated that certain derivatives inhibit the proliferation of breast cancer cells (e.g., 4T1 cells), inducing apoptosis and significantly reducing cell migration and invasion .
- Anti-inflammatory Potential : Some studies have investigated the anti-inflammatory properties of pyrrolo derivatives, focusing on their ability to inhibit cyclooxygenase (COX) enzymes. The IC50 values reported for similar compounds indicate effective suppression of COX activity, suggesting a pathway for therapeutic intervention in inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | CAS Number | Similarity | Notable Activity |
---|---|---|---|
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 394223-02-0 | 0.98 | FGFR Inhibition |
Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate | 299167-66-1 | 0.92 | Cytotoxicity |
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 1140512-58-8 | 0.88 | Anticancer Activity |
This table illustrates that while many derivatives exhibit similar structural features, the trifluoromethyl substitution in this compound may confer distinct advantages in terms of lipophilicity and receptor interaction.
Properties
CAS No. |
1146081-24-4 |
---|---|
Molecular Formula |
C16H11F3N2O2 |
Molecular Weight |
320.27 g/mol |
IUPAC Name |
methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C16H11F3N2O2/c1-23-15(22)13-7-10-11(16(17,18)19)8-12(20-14(10)21-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,20,21) |
InChI Key |
HWJOKZNAIXLZLS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=C(C=C2C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.